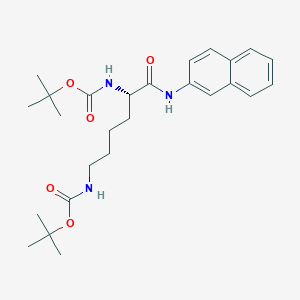
(S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable component in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method includes the reaction of naphthalene with an amine to form the naphthalen-2-ylamino group. This intermediate is then reacted with a hexane derivative under controlled conditions to introduce the hexane-1,5-diyl group. Finally, the compound is treated with di-tert-butyl dicarbonate to form the dicarbamate structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the hexane-1,5-diyl chain can be reduced to form alcohols.
Substitution: The amino group on the naphthalene ring can undergo substitution reactions with electrophiles
Propriétés
Formule moléculaire |
C26H37N3O5 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H37N3O5/c1-25(2,3)33-23(31)27-16-10-9-13-21(29-24(32)34-26(4,5)6)22(30)28-20-15-14-18-11-7-8-12-19(18)17-20/h7-8,11-12,14-15,17,21H,9-10,13,16H2,1-6H3,(H,27,31)(H,28,30)(H,29,32)/t21-/m0/s1 |
Clé InChI |
LFVGBOWMHDRSCL-NRFANRHFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















